2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]
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Overview
Description
2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is a complex organic compound that features two imidazole rings connected by a methylene bridge. This compound is notable for its unique structure, which imparts a range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] typically involves the condensation of imidazole derivatives with formaldehyde under acidic or basic conditions. One common method includes the reaction of 6-(1H-imidazol-2-yl)-1H-benzimidazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .
Scientific Research Applications
2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. This compound’s ability to form stable complexes with metals is crucial for its role in catalysis and coordination chemistry .
Comparison with Similar Compounds
2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Another compound with a methylene bridge, used as an ultraviolet absorber.
6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol: Known for its optoelectronic properties.
Uniqueness: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is unique due to its dual imidazole structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its broad range of applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
157168-50-8 |
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Molecular Formula |
C21H16N8 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-(1H-imidazol-2-yl)-2-[[6-(1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H16N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-10H,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29) |
InChI Key |
RIBUQSSTPAPGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC=CN3)NC(=N2)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CN6 |
Origin of Product |
United States |
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